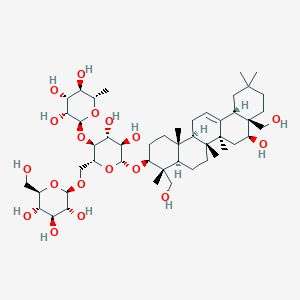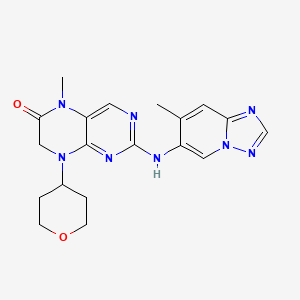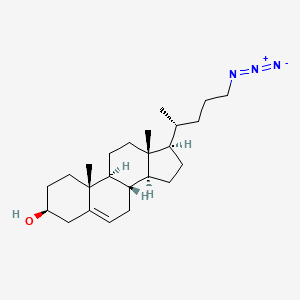
Chol-N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chol-N3 is a bioorthogonal cholesterol probe that integrates with super-resolution fluorescence microscopy to enable direct nanoscale imaging of lipid heterogeneity on resting living cell surfaces . It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition with alkyne-bearing molecules and strain-promoted alkyne-azide cycloaddition with DBCO or BCN group-containing molecules .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Chol-N3 undergoes several types of chemical reactions, primarily involving its azide group:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction occurs with alkyne-bearing molecules, forming a stable triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, also forming a stable triazole ring.
Common reagents and conditions for these reactions include copper catalysts for CuAAc and strain-promoted conditions for SPAAC. The major products formed from these reactions are triazole-containing compounds.
Applications De Recherche Scientifique
Chol-N3 has a wide range of scientific research applications:
Mécanisme D'action
Chol-N3 exerts its effects through its azide group, which allows it to participate in click chemistry reactions. The molecular targets of this compound are alkyne-bearing molecules and molecules containing DBCO or BCN groups . The pathways involved include copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition, leading to the formation of stable triazole rings .
Comparaison Avec Des Composés Similaires
Chol-N3 is unique due to its bioorthogonal properties and ability to integrate with super-resolution fluorescence microscopy. Similar compounds include other cholesterol-based probes and click chemistry reagents, such as:
Cholesterol-based liquid crystals and gelators: These compounds have applications in drug delivery and bioimaging.
Other azide-containing probes: These probes also participate in click chemistry reactions but may not have the same bioorthogonal properties as this compound.
This compound stands out due to its ability to provide direct nanoscale imaging of lipid heterogeneity in living cells, making it a valuable tool for studying cellular membrane dynamics .
Propriétés
Formule moléculaire |
C24H39N3O |
|---|---|
Poids moléculaire |
385.6 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-azidopentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C24H39N3O/c1-16(5-4-14-26-27-25)20-8-9-21-19-7-6-17-15-18(28)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,16,18-22,28H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
Clé InChI |
YLJZGEPWZDKPTI-OLSVQSNTSA-N |
SMILES isomérique |
C[C@H](CCCN=[N+]=[N-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canonique |
CC(CCCN=[N+]=[N-])C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12397094.png)
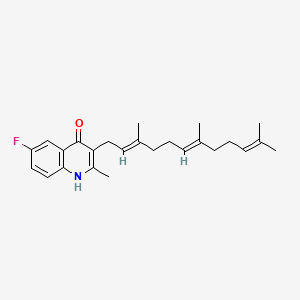

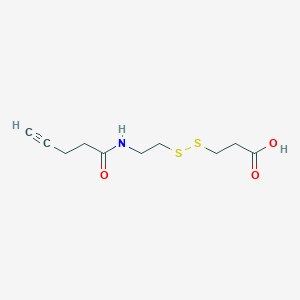
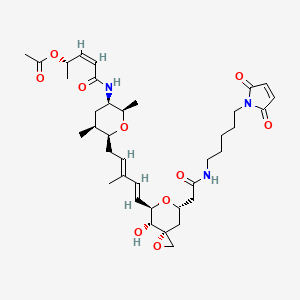

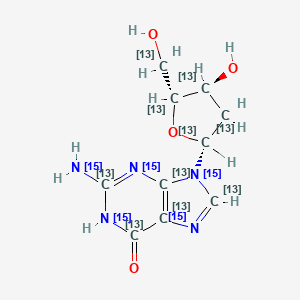
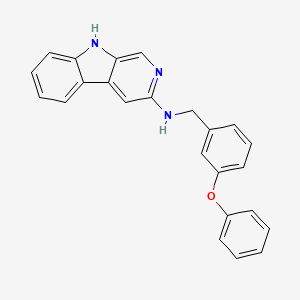
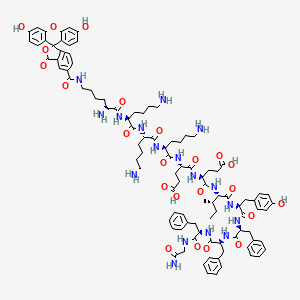
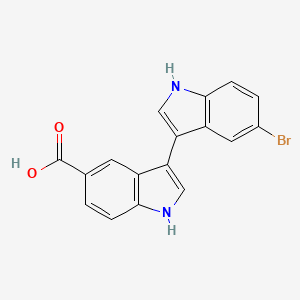
![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)
